molecular formula C10H8F2O2 B1415215 2,4-Difluoro-6-methylcinnamic acid CAS No. 1807333-92-1

2,4-Difluoro-6-methylcinnamic acid

Cat. No.: B1415215
CAS No.: 1807333-92-1
M. Wt: 198.17 g/mol
InChI Key: FQWGQZLYYLQARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-6-methylcinnamic acid is an organic compound with the molecular formula C10H8F2O2. It is a derivative of cinnamic acid, characterized by the presence of two fluorine atoms at the 2 and 4 positions and a methyl group at the 6 position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-methylcinnamic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, making this method suitable for the synthesis of various substituted cinnamic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method, along with the availability of starting materials, makes it a viable option for industrial synthesis. Additionally, continuous flow reactors can be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-methylcinnamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming 2,4-Difluoro-6-methylhydrocinnamic acid.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of difluoromethylbenzoic acids.

    Reduction: Formation of 2,4-Difluoro-6-methylhydrocinnamic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-6-methylcinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-methylcinnamic acid in biological systems involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to the inhibition of specific pathways, such as those involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: The parent compound, lacking the fluorine and methyl substitutions.

    2,4-Difluorocinnamic Acid: Similar structure but without the methyl group.

    6-Methylcinnamic Acid: Similar structure but without the fluorine atoms.

Uniqueness

2,4-Difluoro-6-methylcinnamic acid is unique due to the combined presence of fluorine atoms and a methyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound’s stability and bioavailability, while the methyl group can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

3-(2,4-difluoro-6-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-6-4-7(11)5-9(12)8(6)2-3-10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWGQZLYYLQARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-6-methylcinnamic acid
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-6-methylcinnamic acid
Reactant of Route 3
Reactant of Route 3
2,4-Difluoro-6-methylcinnamic acid
Reactant of Route 4
Reactant of Route 4
2,4-Difluoro-6-methylcinnamic acid
Reactant of Route 5
Reactant of Route 5
2,4-Difluoro-6-methylcinnamic acid
Reactant of Route 6
Reactant of Route 6
2,4-Difluoro-6-methylcinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.